molecular formula C13H13FN2O2 B2742110 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1154890-96-6

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2742110
CAS No.: 1154890-96-6
M. Wt: 248.257
InChI Key: MLCBBFGBOHULFG-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, along with two methyl groups and a carboxylic acid functional group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 3,5-dimethyl-1-phenyl-2-pyrazolin-5-one.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with hydrogenated functional groups.

    Substitution Products: Compounds with substituted nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy as drug candidates.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to specific targets, while the pyrazole ring provides structural stability. The carboxylic acid group facilitates interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

    1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    1-(2-Methylbenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Substitution with a methyl group affects its hydrophobicity and interaction with targets.

Uniqueness: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a fluorobenzyl group, which can significantly influence its pharmacological properties. Research has shown that pyrazole derivatives often exhibit a range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.

Antioxidant Activity

Antioxidant activity is a crucial property of many pyrazole derivatives. Studies have demonstrated that this compound exhibits significant scavenging activity against free radicals. For instance, in vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method showed that this compound effectively reduces oxidative stress by neutralizing free radicals.

Anti-Diabetic Activity

The compound has also been investigated for its anti-diabetic properties. Inhibitory studies on key enzymes such as α-amylase and α-glucosidase revealed that this compound can effectively lower blood glucose levels by preventing carbohydrate breakdown into glucose. This mechanism is particularly relevant in managing diabetes mellitus.

Anti-Inflammatory Effects

Research indicates that this pyrazole derivative possesses anti-inflammatory properties. It has been shown to inhibit the COX-2 enzyme, which plays a significant role in inflammation pathways. The compound's IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been found to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. By inhibiting AChE, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive functions.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with appropriate pyrazole precursors under acidic conditions. Characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness across various biological assays:

Activity Method Result
AntioxidantDPPH ScavengingSignificant reduction in DPPH
Anti-Diabeticα-Amylase Inhibition Assay65% inhibition at 50 µM
Anti-InflammatoryCOX-2 InhibitionIC50 = 0.05 µM
NeuroprotectiveAChE InhibitionIC50 = 0.03 µM

In Silico Analysis

In silico studies have assessed the drug-likeness and toxicity profiles of the compound using various computational tools. These analyses suggest that this compound adheres to Lipinski's rule of five, indicating good oral bioavailability.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCBBFGBOHULFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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